molecular formula C12H17NO2 B8574870 N-Methoxy-N-methyl-4-n-propylbenzamide

N-Methoxy-N-methyl-4-n-propylbenzamide

Cat. No. B8574870
M. Wt: 207.27 g/mol
InChI Key: DYGRDOMQJYCJMU-UHFFFAOYSA-N
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Patent
US05912357

Procedure details

A mixture of 4-n-propylbenzoic acid (10.0 g), 1-hydroxybenzotriazole hydrate (8.20 g), 1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (21.5 g) and dichloromethane (1000 ml) was treated dropwise with triethylamine (42.6 ml) and N,O-dimethylhydroxylamine hydrochloride (6.6 g). The mixture was stirred overnight at room temperature and then treated with water (700 ml). The organic layer was separated, washed with 2N aqueous hydrochloric acid (4×500 ml) and then saturated aqueous sodium bicarbonate solution (4×500ml). The organic phase was dried (MgSO4) and concentrated to give the title compound as a clear oil (10.8 g). 1H-NMR (CDCl3): δ=0.95(t,3H), 1.65(m,2H), 2.60(t,2H), 3.36(s,3H), 3.58(s,3H), 7.20(d,2H), 7.60(d, 2H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
42.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)[CH2:2][CH3:3].O.ON1C2C=CC=CC=2N=N1.ClCCl.Cl.[CH3:28][NH:29][O:30][CH3:31]>O.C(N(CC)CC)C>[CH3:31][O:30][N:29]([CH3:28])[C:8](=[O:9])[C:7]1[CH:11]=[CH:12][C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)C1=CC=C(C(=O)O)C=C1
Name
Quantity
8.2 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
1-(3-N,N-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
21.5 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
42.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2N aqueous hydrochloric acid (4×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(C1=CC=C(C=C1)CCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.